molecular formula C17H21N5O3 B2461679 (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide CAS No. 2035022-33-2

(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2461679
CAS No.: 2035022-33-2
M. Wt: 343.387
InChI Key: CXWPBRUTRSIPHA-JXMROGBWSA-N
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Description

The compound is an acrylamide derivative, which are typically used in polymerization reactions. Acrylamides are known for their reactivity and ability to form polymers, which have a wide range of applications from wastewater treatment to gel electrophoresis in laboratories .


Molecular Structure Analysis

The compound contains a triazine ring, which is a six-membered ring with three nitrogens and three carbons. Triazines are known for their stability and are used in various industries, including agriculture and pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, acrylamides can participate in various reactions due to the presence of the double bond, including polymerization and addition reactions .

Scientific Research Applications

Chemical Recognition and Interaction

  • Compounds similar to (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide have been studied for their ability to recognize hydrophilic amino and N,N-dimethylamino compounds like methylene blue and acriflavine hydrochloride, transferring these from aqueous solutions to organic media (Sawada et al., 2000).

Photophysical Properties

  • Close to planar conformations and hydrophobic interactions have been observed in the derivatives of similar compounds, with studies demonstrating the existence of short-lived Franck-Condon states and longer-lived twisted intramolecular charge transfer states (Keck et al., 1998).

Synthesis and Polymerization

  • Derivatives of these compounds have been used in the synthesis of bi-functional melamine derivatives and their polycondensates, showing potential for materials science and polymer chemistry (Matsukawa et al., 1980).

Photoinitiation in Polymerization

  • Certain 1,3,5-triazine derivatives, closely related to the chemical , have been used as photoinitiators or co-initiators in the polymerization of acrylate monomers under UV-crosslinking or visible light, indicating their application in advanced material processing and manufacturing (Kabatc et al., 2011).

Sensing and Detection Applications

  • Triazine-based hydrazine reagents, similar to the molecule , have been developed for the determination of aldehydes in waters, showcasing their potential in environmental monitoring and chemical sensing (Kempter & Karst, 2000).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a monomer in a polymer, the double bond in the acrylamide would open up and link with other monomers to form a polymer chain .

Safety and Hazards

Acrylamides can be hazardous. They are often irritants and can cause harm if inhaled, ingested, or come into contact with skin .

Future Directions

The future directions for this compound would depend on its intended use. Given the presence of the acrylamide, one potential direction could be in the development of new polymers .

Properties

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-22(2)16-19-14(20-17(21-16)25-4)11-18-15(23)10-7-12-5-8-13(24-3)9-6-12/h5-10H,11H2,1-4H3,(H,18,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWPBRUTRSIPHA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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